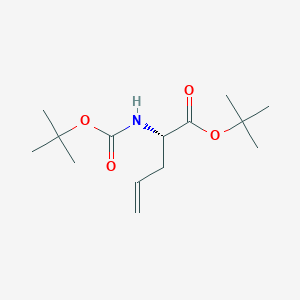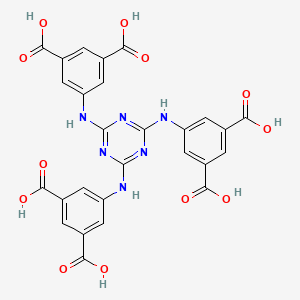
5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid: is a complex organic compound characterized by its unique structure, which includes a pyrene core and four isophthalic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid typically involves the reaction of pyrene with isophthalic acid derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under high-temperature conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more viable for commercial applications.
化学反応の分析
Types of Reactions: 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is used as a building block for the synthesis of MOFs and COFs. These frameworks have applications in gas storage, separation, and catalysis.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various molecules.
Industry: In the industrial sector, this compound is valuable for the development of advanced materials with specific properties, such as high thermal stability and porosity, making it suitable for use in filtration systems and sensors.
作用機序
The mechanism of action of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the multiple carboxyl groups present in the compound, which can coordinate with metal ions to form robust structures. These interactions are crucial for the formation of MOFs and COFs, which rely on the precise arrangement of these building blocks to achieve their desired properties.
類似化合物との比較
- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrapicolinaldehyde
- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-hydroxybenzaldehyde)
Uniqueness: Compared to similar compounds, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is unique due to its specific arrangement of isophthalic acid groups around the pyrene core. This structure imparts distinct properties, such as enhanced thermal stability and the ability to form highly porous materials, making it particularly valuable for applications in advanced material synthesis.
特性
IUPAC Name |
5-[3,6,8-tris(3,5-dicarboxyphenyl)pyren-1-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H26O16/c49-41(50)23-5-19(6-24(13-23)42(51)52)35-17-37(21-9-27(45(57)58)15-28(10-21)46(59)60)33-3-4-34-38(22-11-29(47(61)62)16-30(12-22)48(63)64)18-36(32-2-1-31(35)39(33)40(32)34)20-7-25(43(53)54)14-26(8-20)44(55)56/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYMEKKHQUJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C=CC6=C(C=C(C1=C63)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate](/img/structure/B8193653.png)

![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B8193672.png)



![3-Bromonaphtho[2,3-b]benzofuran](/img/structure/B8193702.png)

![Tert-butyl-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamic acid](/img/structure/B8193727.png)
